N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cyclopentyl group attached to one nitrogen atom and a 6-methylpyridin-2-yl group attached to the other nitrogen atom of the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide typically involves the reaction of cyclopentylamine with 6-methylpyridin-2-ylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting cyclopentylamine with oxalyl chloride.
Step 2: Reaction of the intermediate with 6-methylpyridin-2-ylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
- N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
Comparison: N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGZSOGRMDPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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